Cas no 1207011-11-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide)

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide
- 4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide
- VU0527038-1
- AKOS024526343
- F5871-3549
- 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisothiazol-5-yl)butanamide
- 1207011-11-7
-
- インチ: 1S/C16H15N3O3S/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20)
- InChIKey: SATPNUJJDPYDCT-UHFFFAOYSA-N
- ほほえんだ: C(NC1SN=C(C)C=1)(=O)CCCN1C(=O)C2=C(C1=O)C=CC=C2
計算された属性
- せいみつぶんしりょう: 329.08341252g/mol
- どういたいしつりょう: 329.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 108Ų
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-3549-1mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5871-3549-5mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5871-3549-2mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5871-3549-3mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5871-3549-5μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5871-3549-4mg |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5871-3549-2μmol |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
1207011-11-7 | 2μmol |
$85.5 | 2023-09-09 |
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide 関連文献
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamideに関する追加情報
Professional Introduction to Compound with CAS No 1207011-11-7 and Product Name: 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide
Compound with the CAS number 1207011-11-7 and the product name 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, featuring both isoindole and thiazole moieties, makes it a promising candidate for further investigation in drug discovery and development.
The isoindole core of the compound is particularly noteworthy, as it has been extensively studied for its role in various pharmacological contexts. Isoindole derivatives are known for their ability to interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the 1,3-dioxo group in the isoindole ring enhances the electrophilic nature of the molecule, making it more susceptible to nucleophilic attack and thereby facilitating various chemical modifications. These properties make it an attractive scaffold for designing novel bioactive molecules.
Complementing the isoindole moiety is the thiazole ring, which is another heterocyclic component that has demonstrated significant pharmacological relevance. Thiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms within the thiazole ring, particularly the presence of a methyl group at position 3 and an amide linkage at position 5, contributes to the unique chemical and biological profile of this compound. This structural configuration allows for optimal interactions with biological targets, potentially leading to enhanced therapeutic efficacy.
The amide functional group at the N-terminal position of the molecule introduces another layer of complexity and functionality. Amides are well-known for their role as bioisosteres in drug design, often used to improve solubility, metabolic stability, and binding affinity. In this context, the N-(3-methyl-1,2-thiazol-5-yl)butanamide moiety not only contributes to the overall solubility of the compound but also provides a site for further derivatization. This flexibility allows chemists to modify various aspects of the molecule's structure while maintaining its core pharmacophoric features.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such complex molecules. Molecular docking studies have been particularly useful in understanding how this compound interacts with its potential targets. For instance, simulations have suggested that the isoindole and thiazole moieties can simultaneously bind to multiple sites on biological targets, leading to allosteric modulation. This type of binding mechanism is often associated with higher selectivity and potency compared to traditional orthosteric inhibitors.
In addition to computational studies, experimental investigations have provided valuable insights into the pharmacological properties of this compound. Initial in vitro assays have demonstrated promising activity against several key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability of this compound to inhibit these enzymes suggests potential therapeutic applications in managing these conditions.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include cyclization reactions to form the isoindole and thiazole rings, followed by functional group transformations such as amide bond formation. Advances in synthetic methodologies have made it possible to achieve these transformations with greater efficiency and selectivity. For example, catalytic hydrogenation techniques have been employed to introduce hydrogen atoms at specific positions within the molecule without affecting other sensitive functional groups.
The pharmacokinetic profile of this compound is another critical aspect that has been studied extensively. Preliminary data indicate that it exhibits good oral bioavailability and moderate metabolic stability in vivo. These characteristics are essential for a drug candidate as they ensure that sufficient amounts of the active compound reach target tissues at effective concentrations. Further studies are ongoing to optimize these parameters through structural modifications.
One particularly interesting aspect of this compound is its potential role as a prodrug. Prodrugs are designed to undergo metabolic conversion into active pharmaceutical ingredients (APIs) within the body. This approach can enhance drug delivery by improving solubility or reducing toxicity during administration. The presence of both isoindole and thiazole moieties suggests that this compound could be converted into more active forms through enzymatic or nonenzymatic processes.
The development of novel therapeutic agents often involves interdisciplinary collaboration between chemists, biologists, and clinicians. This compound serves as an excellent example of how such collaborations can lead to innovative drug discovery efforts. By integrating knowledge from various fields, researchers can design molecules with optimized pharmacological properties that address unmet medical needs.
Future directions for research on this compound include exploring its potential applications in treating neurological disorders. The unique structural features of both isoindole and thiazole moieties suggest that it may interact with receptors or enzymes involved in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Preclinical studies are planned to investigate these possibilities further.
In conclusion,4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide (CAS No 1207011-11-7) represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. The combination of isoindole and thiazole moieties provides multiple opportunities for interaction with biological targets while allowing for further structural optimization through synthetic modifications.
1207011-11-7 (4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-methyl-1,2-thiazol-5-yl)butanamide) 関連製品
- 2228939-50-0((5-bromo-2-methylhexan-3-yl)benzene)
- 951991-55-2(7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)
- 886-65-7(1,4-Diphenyl-1,3-butadiene)
- 1082565-39-6(2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 890605-83-1((2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide)
- 197079-02-0(1-Methyl-1H-pyrazole-5-carbohydrazide)
- 1391118-25-4(6-Chloro-2-(4-ethylphenyl)quinoxaline)
- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)



